

The role of GB111-NH2 in inducing pyroptotic cell death

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Compound of Interest

Compound Name: GB111-NH2

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An In-depth Technical Guide to the Pyroptotic Activity of **GB111-NH2**

Abstract

Pyroptosis, a form of programmed lytic cell death, is a critical component of the innate immune response. Its dysregulation is implicated in numerous inflammatory diseases, making its molecular pathways a key area for therapeutic investigation. This technical guide provides a comprehensive overview of the small molecule **GB111-NH2** and its role in inducing pyroptotic cell death. Contrary to initial hypotheses related to cathepsin inhibition, the primary mechanism of **GB111-NH2** involves the targeted disruption of cellular metabolism. By inhibiting key glycolytic enzymes, **GB111-NH2** triggers a cascade of events culminating in the activation of the NLRP3 inflammasome, caspase-1-mediated cleavage of Gasdermin D (GSDMD), and subsequent pro-inflammatory cell death. This document details the signaling pathways, summarizes key quantitative data, provides relevant experimental protocols, and presents visual diagrams to elucidate the mechanism of action for researchers, scientists, and professionals in drug development.

Introduction to Pyroptosis and GB111-NH2

Pyroptosis is a highly inflammatory form of regulated cell death executed by the gasdermin family of pore-forming proteins[1][2]. It is a crucial defense mechanism against pathogens but can cause significant tissue damage when excessively activated[2]. The canonical pathway is initiated by inflammasomes, which are multi-protein complexes that respond to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs)[3]

[4]. Inflammasome assembly leads to the activation of caspase-1, which then cleaves GSDMD. The N-terminal fragment of GSDMD oligomerizes and forms pores in the plasma membrane, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines like IL-1 β and IL-18[5][6][7].

GB111-NH2 is a small molecule that has been identified as a potent inducer of NLRP3 inflammasome activation and pyroptosis in macrophages[8]. While it was found to bind lysosomal cysteine cathepsins, its pyroptotic effect is not mediated through cathepsin inhibition[8]. Instead, chemical proteomics has revealed that its phenotypically relevant targets are the glycolytic enzymes Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and α -enolase[8].

Mechanism of Action: Disruption of Glycolytic Flux

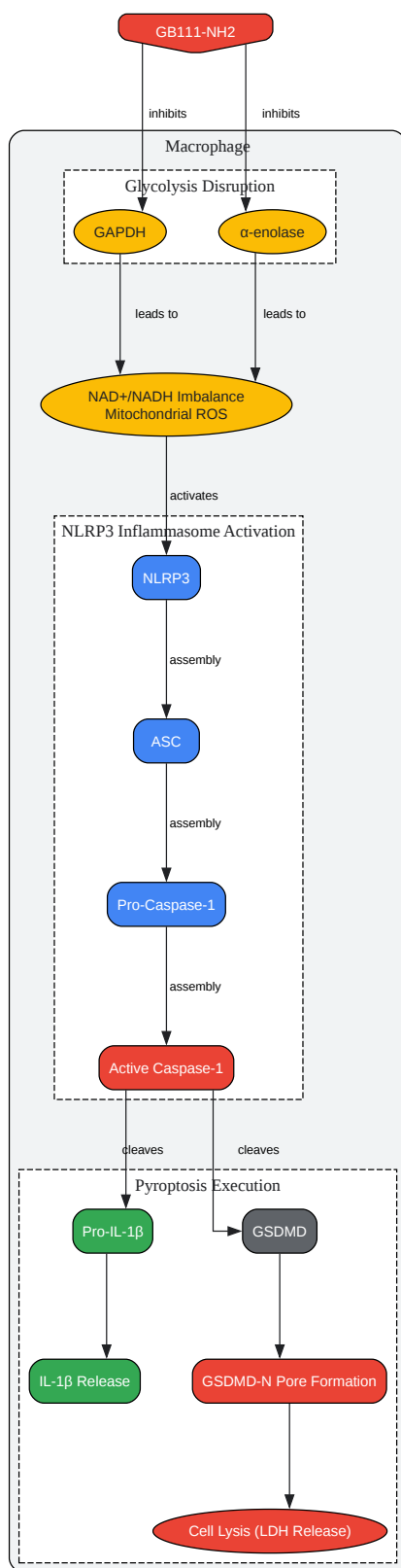
GB111-NH2 acts as a Signal II activator for the canonical NLRP3 inflammasome pathway, requiring prior priming of cells with a Signal I agent like lipopolysaccharide (LPS) to upregulate pro-IL-1 β and NLRP3 expression[8][9]. The core mechanism is the covalent inhibition of GAPDH and α -enolase, which disrupts glycolytic flux[8]. This metabolic disruption creates a unique cellular state characterized by an NAD⁺/NADH imbalance and the production of mitochondrial reactive oxygen species (ROS), which are known activators of the NLRP3 inflammasome[8][10].

The activation of the NLRP3 inflammasome leads to the recruitment and auto-activation of pro-caspase-1. Active caspase-1 then performs two key functions:

- **GSDMD Cleavage:** It cleaves GSDMD to release the pore-forming N-terminal domain, which executes pyroptosis[5][6].
- **Cytokine Maturation:** It cleaves pro-inflammatory cytokines pro-IL-1 β and pro-IL-18 into their mature, secretable forms[5][8].

This cascade results in the characteristic features of pyroptosis: cell lysis, measured by lactate dehydrogenase (LDH) release, and potent inflammation, measured by IL-1 β secretion[8].

Signaling Pathway Diagram



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Caption: **GB111-NH2** inhibits glycolytic enzymes, causing metabolic stress that activates the NLRP3 inflammasome.

Quantitative Data Summary

The following tables summarize the quantitative effects of **GB111-NH2** on pyroptosis induction in lipopolysaccharide (LPS)-primed bone marrow-derived macrophages (BMDMs). Data is compiled from the primary literature[8][11].

Table 1: Cytokine Secretion in Response to **GB111-NH2**

Treatment	Concentration	IL-1 β Secretion (vs. Control)	IL-6 Secretion (vs. Control)	TNF- α Secretion (vs. Control)
GB111-NH2	10 μ M	~15-fold increase	Dose-dependent decrease	No significant effect
ATP (Control)	5 mM	~15-fold increase	Not Reported	Not Reported
Nigericin (Control)	10 μ M	~15-fold increase	Not Reported	Not Reported

Table 2: Cell Death Measurement in Response to **GB111-NH2**

Treatment	Concentration	Cell Death (% LDH Release)
GB111-NH2	10 μ M	Significant increase
Nigericin (Control)	12.5 μ M	Significant increase

Key Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing findings. The following protocols are based on methods used to characterize **GB111-NH2** and general pyroptosis assays[8][12][13][14][15].

Macrophage Culture and Priming

- Cell Line: Bone marrow-derived macrophages (BMDMs) from C57BL/6 mice or the human monocytic cell line THP-1.
- Differentiation (THP-1): Culture THP-1 monocytes with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 5-20 nM for 48-72 hours to differentiate them into adherent macrophage-like cells[12][13].
- Priming (Signal I): Prior to stimulation, prime the macrophages with 100 ng/mL to 1 µg/mL of LPS for 3-4 hours in serum-free media. This step is crucial to induce the expression of pro-IL-1 β and NLRP3[8][12][14].

GB111-NH2 Treatment and Pyroptosis Induction

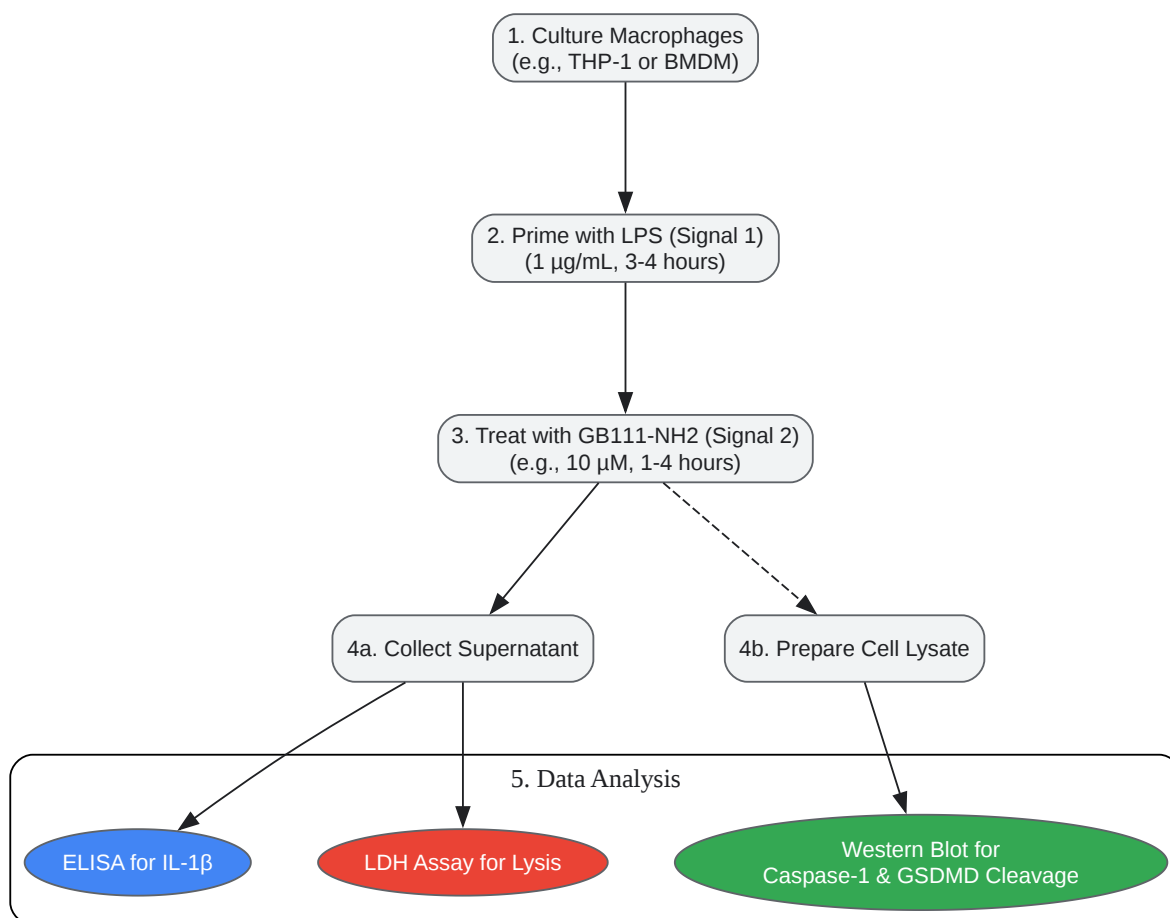
- Preparation: Prepare a stock solution of **GB111-NH2** in DMSO. Dilute to the final working concentration (e.g., 10 µM) in cell culture media immediately before use.
- Treatment (Signal II): After LPS priming, remove the LPS-containing media and replace it with fresh media containing the desired concentration of **GB111-NH2** or control stimuli (e.g., 10 µM Nigericin).
- Incubation: Incubate the cells for the specified duration, typically 1-4 hours, at 37°C and 5% CO₂[8][14].

Measurement of Pyroptosis and Inflammation

- LDH Release Assay (Cell Lysis):
 - After incubation, carefully collect the cell culture supernatant.
 - Measure the activity of lactate dehydrogenase (LDH) in the supernatant using a commercially available cytotoxicity assay kit (e.g., CytoTox96)[8][14].
 - Lyse the remaining cells with the kit's lysis buffer to determine the maximum LDH release.
 - Calculate the percentage of LDH release as (Sample LDH / Maximum LDH) * 100.

- IL-1 β ELISA (Cytokine Release):
 - Use the same supernatant collected for the LDH assay.
 - Quantify the concentration of mature IL-1 β using a standard enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions[8].
- Western Blotting (Protein Analysis):
 - To analyze protein cleavage, collect both the supernatant and the remaining adherent cells.
 - Lyse the cells in RIPA buffer with protease inhibitors.
 - Precipitate proteins from the supernatant using TCA or methanol/chloroform.
 - Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Caspase-1 (p20 subunit) and IL-1 β (p17 subunit) to detect the activated, cleaved forms[8][11].

Experimental Workflow Diagram



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Caption: A typical experimental workflow for studying **GB111-NH2**-induced pyroptosis in macrophages.

Conclusion and Future Directions

GB111-NH2 serves as a valuable chemical tool for probing the intricate links between cellular metabolism and innate immune signaling. Its ability to induce NLRP3-dependent pyroptosis through the specific inhibition of glycolysis provides a clear and tractable model for studying this pathway[8]. This mechanism distinguishes it from canonical NLRP3 activators like nigericin and ATP, offering a unique avenue for research.

For drug development professionals, the targeted disruption of metabolic pathways represents a novel strategy for modulating inflammatory responses. While inducing pyroptosis is beneficial for clearing pathogens, inhibiting this pathway is a key goal in treating autoinflammatory diseases. Understanding how molecules like **GB111-NH2** trigger inflammasome activation could therefore inform the design of novel anti-inflammatory therapeutics that target metabolic checkpoints in immune cells. Future research should focus on the in vivo efficacy and safety of modulating this pathway and explore whether similar metabolic vulnerabilities exist in other inflammasome-driven pathologies.

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